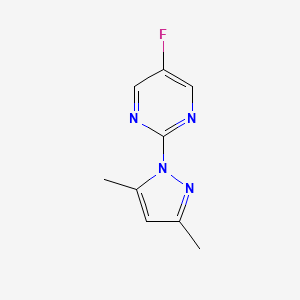

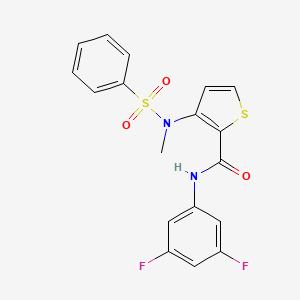

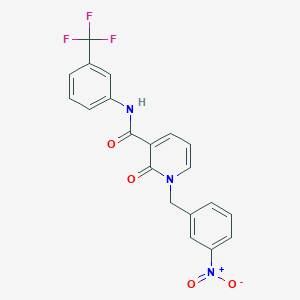

2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Aplicaciones Científicas De Investigación

Cytotoxic Effects

This compound has been used in the synthesis of new 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives to investigate their cytotoxic effects . The in vitro cytotoxic activities of the compounds were evaluated against various cancer cell lines, including cervix, colon, breast, glioma, neuroblastoma, and lung cancer cell lines . One of the compounds, referred to as compound 5f, was found to be more effective than 5-fluorouracil (5-FU) in the C6 cancer cell line .

Antioxidant Activity

2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine derivatives have been synthesized and studied for their probable glutathione peroxidase (GPx) like activity . GPx is a selenoenzyme that catalyzes the reduction of a variety of hydroperoxides and protects the cell membranes from oxidative damage . These organoselenium compounds mimic the activity of GPx, allowing for their use as antioxidant or prooxidant modulators in several diseases associated with the disruption of the cell redox homeostasis .

Drug Design

The ability of organoselenium molecules to mimic the activity of the antioxidant selenoenzyme glutathione peroxidase (GPx) allows for their use in drug design . Current drug design in the field is partially based on specific modifications of the known Se-therapeutics aimed at achieving more selective bioactivity towards particular drug targets .

Organic Synthesis

Organoselenium compounds, including 2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine, find applications in organic synthesis . They are used in the synthesis of various organic compounds, contributing to the development of new materials and biologically relevant processes .

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit cytotoxic activities against various cancer cell lines .

Mode of Action

It has been suggested that similar compounds induce cell cycle arrest and apoptosis . This means that the compound interferes with the normal cell cycle, preventing the cells from dividing and growing. Additionally, it triggers programmed cell death, or apoptosis, effectively eliminating the affected cells.

Biochemical Pathways

Similar compounds have been found to exhibit glutathione peroxidase-like catalytic activities . Glutathione peroxidase is an enzyme that plays a key role in protecting the organism from oxidative damage. The catalytic reaction proceeds through a selenoxide intermediate .

Result of Action

Similar compounds have been found to exhibit cytotoxic activities against various cancer cell lines . This suggests that the compound may have potential anti-cancer effects.

Propiedades

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-5-fluoropyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4/c1-6-3-7(2)14(13-6)9-11-4-8(10)5-12-9/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKNGGOAIZFEIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=N2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2391017.png)

![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2391019.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391020.png)

![ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2391021.png)